4,6-Dichloro-2-(methylthio)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine and its derivatives has been explored through various methods. A notable approach involves the synthesis from methyl 3-aminothiophene-2-carboxylate and urea, yielding significant intermediates for anticancer drugs (Zhou et al., 2019). Another method reported the synthesis of 2-methylthio-4,6-difluorin pyrimidine, highlighting the reaction conditions and yield (Li-li, 2007).
Molecular Structure Analysis
The molecular and electronic structure of 4,6-dichloro-2-(methylthio)pyrimidine derivatives has been authenticated through spectroscopic studies and quantum chemical calculations, indicating potential for nonlinear optical materials (Krishna Murthy et al., 2019). The crystal structure analysis provided insights into the compound's solid-state characteristics and interactions, such as C-H⋯O and π···π interactions.
Chemical Reactions and Properties
4,6-Dichloro-2-(methylthio)pyrimidine undergoes various chemical reactions leading to novel compounds with potential applications. For instance, its reaction with heterocumulenes yields pyrimido[4,5-d]pyrimidines, demonstrating a convenient method for synthesizing these derivatives under thermal conditions (Prajapati & Thakur, 2005).
Physical Properties Analysis
The physical properties, including vibrational spectra and bonding characteristics, have been studied using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT). These studies reveal the compound's intramolecular hydrogen bonding and harmonic vibrational frequencies, aiding in understanding its stability and interactions (Balachandran et al., 2011).
Chemical Properties Analysis
The chemical properties of 4,6-Dichloro-2-(methylthio)pyrimidine, including reactivity and potential for forming derivatives with biological activity, have been explored. Investigations into its reactivity parameters, such as molecular electrostatic potential and Fukui indices, provide insights into its suitability for applications in nonlinear optical devices and its stability in various conditions (Krishna Murthy et al., 2019).
Scientific Research Applications
Application 1: Corrosion Inhibition
- Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine (DCMTP) has been studied for its corrosion inhibition effect on AISI type 321 stainless steel in 1.0 M hydrochloric acid solution .
- Methods of Application or Experimental Procedures : The corrosion inhibition effect was investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) technique . The corrosion process occurs under charge transfer control . The study was conducted at a temperature of 30°C .
- Results or Outcomes : Polarization curves showed that DCMTP acts as a cathodic type inhibitor . Increasing the concentration of the inhibitor led to a significant reduction in the corrosion rate of stainless steel, with an achievable inhibition efficiency of 72% at 8 x 10^-4 M DCMTP .
Application 2: Synthesis of N-substituted Azacalix Pyrimidines
- Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines .
- Results or Outcomes : The outcome is the successful synthesis of N-substituted azacalix pyrimidines . These compounds have potential applications in various fields, including medicinal chemistry and materials science .
Application 3: Synthesis of Disubstituted Pyrimidines
- Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine has been used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Results or Outcomes : The outcome is the successful synthesis of disubstituted pyrimidines . These compounds have potential applications in various fields, including medicinal chemistry and materials science .
Application 4: Synthesis of Biarylpyrimidines
- Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine has been used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Results or Outcomes : The outcome is the successful synthesis of biarylpyrimidines . These compounds have potential applications in various fields, including medicinal chemistry and materials science .
Application 5: Formation of Monometallic and Bimetallic Complexes
- Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5 )Fe (CO) 2 to form monometallic and bimetallic complexes .
- Results or Outcomes : The outcome is the successful formation of monometallic and bimetallic complexes . These complexes have potential applications in various fields, including catalysis and materials science .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLONIWOAGZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212197 | |
Record name | 4,6-Dichloropyrimidine methyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)pyrimidine | |
CAS RN |
6299-25-8 | |
Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6299-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6299-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloropyrimidine methyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q28U6BR6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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